Phenyl trifluoromethyl sulfone

Lithium-ion batteries High-voltage electrolytes Fluorinated sulfones

Phenyl trifluoromethyl sulfone (426-58-4) outperforms generic sulfones via its –SO2CF3 group: >4.5 V anodic stability for high-voltage NMC622 battery electrolytes; magnesium-mediated CF3 transfer (–15 °C to RT) for drug synthesis; FS-13-grade hydrolytic/radiolytic stability for GANEX nuclear solvent formulations; and electrophilic aryl activation for desulfonylative cross-coupling. Sourced at ≥98% purity as a colorless liquid or white crystalline solid. Bulk quantities and custom packaging available.

Molecular Formula C7H5F3O2S
Molecular Weight 210.18 g/mol
CAS No. 426-58-4
Cat. No. B1584646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl trifluoromethyl sulfone
CAS426-58-4
Molecular FormulaC7H5F3O2S
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H5F3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H
InChIKeyUPGBQYFXKAKWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Trifluoromethyl Sulfone (CAS 426-58-4) for High-Voltage Electrolytes & Trifluoromethylation


Phenyl trifluoromethyl sulfone (CAS 426-58-4), an organosulfur compound with the formula C7H5F3O2S, is characterized by a robust trifluoromethylsulfonyl (–SO2CF3) group . This functional group imparts strong electron-withdrawing properties, high thermal stability (>250 °C), and unique reactivity profiles that distinguish it from non-fluorinated sulfones . The compound is commercially available as a colorless to light yellow liquid or white crystalline solid with a typical purity of >98% (GC) [1].

Phenyl Trifluoromethyl Sulfone: Why Generic Sulfone Substitution is Inadequate


Generic substitution among sulfone-based reagents and additives is precluded by the dramatic electronic and steric effects of the trifluoromethyl group. The strong electron-withdrawing nature of the –CF3 group in Phenyl Trifluoromethyl Sulfone fundamentally alters its chemical behavior compared to alkyl-substituted analogs like Methyl Phenyl Sulfone. This difference manifests in quantifiably higher oxidative stability (>4.5 V vs. Li+/Li) critical for high-voltage battery applications, and in enabling unique reaction pathways, such as serving as a source of CF3⁻ anion or CF3• radical for trifluoromethylation, which non-fluorinated sulfones cannot achieve [1][2].

Quantitative Differentiation Guide for Phenyl Trifluoromethyl Sulfone (CAS 426-58-4)


Superior Anodic Stability for High-Voltage Lithium-Ion Battery Electrolytes

Phenyl trifluoromethyl sulfone and related α-fluorinated sulfones exhibit significantly enhanced anodic stability compared to their non-fluorinated counterparts [1]. This is attributed to the strong electron-withdrawing effect of the –CF3 group, which lowers the HOMO energy level, making it more resistant to oxidation [2].

Lithium-ion batteries High-voltage electrolytes Fluorinated sulfones

Effective Reagent for Magnesium-Mediated Reductive Trifluoromethylation of Aldehydes

Phenyl trifluoromethyl sulfone enables a magnesium metal-mediated reductive trifluoromethylation of aldehydes under milder conditions than prior alkoxide-induced approaches [1]. The reaction, activated by HgCl2, proceeds at temperatures from –15 °C to room temperature, yielding trifluoromethylated products in moderate-to-good yields [1].

Organofluorine chemistry Trifluoromethylation Aldehyde functionalization

High Hydrolytic and Radiolytic Stability as a Diluent in Nuclear Fuel Recycling

Phenyl trifluoromethyl sulfone (designated FS-13) has been investigated as a diluent in the GANEX process for recycling used nuclear fuel [1]. It demonstrates high stability against both hydrolysis and radiolysis, which are critical for withstanding the harsh acidic and radioactive environment of nuclear separation processes [1].

Nuclear fuel reprocessing Solvent extraction Actinide separation

Procurement Scenarios: Where Phenyl Trifluoromethyl Sulfone (CAS 426-58-4) Excels


Formulating Electrolytes for High-Voltage Lithium-Ion Batteries (NMC Cathodes)

For battery researchers developing electrolytes for high-energy-density cells using nickel-rich layered oxide cathodes (e.g., NMC622), phenyl trifluoromethyl sulfone or its related α-fluorinated sulfone derivatives are required. Their demonstrated anodic stability (>4.5 V vs. Li+/Li) [1] addresses the critical failure mode of conventional carbonate electrolytes (decomposition >4.2 V), enabling stable cycling at higher voltages and unlocking the full capacity of advanced cathodes.

Synthesizing Trifluoromethylated Pharmaceuticals and Agrochemicals via Mild Reductive Conditions

In medicinal chemistry and process development, the magnesium-mediated reductive trifluoromethylation of aldehydes using phenyl trifluoromethyl sulfone [1] offers a preferred route. It operates under milder temperatures (-15 °C to RT) compared to older alkoxide-based methods, improving safety, energy efficiency, and functional group tolerance during the introduction of the metabolically stable CF3 group, which is crucial for modulating drug-like properties [2].

Developing Advanced Solvents for Nuclear Fuel Reprocessing (GANEX Process)

For R&D in nuclear waste management and advanced fuel cycles, phenyl trifluoromethyl sulfone (FS-13) is a critical component for formulating GANEX process solvents [1]. Its quantifiable stability against hydrolysis and radiolysis ensures the integrity and longevity of the extraction solvent under harsh process conditions, a performance requirement that eliminates many common industrial diluents.

Optimizing Cross-Coupling Reactions in Complex Molecule Synthesis

For chemists employing transition-metal-catalyzed cross-coupling reactions, phenyl trifluoromethyl sulfone serves as an electrophilic aryl source via desulfonylative coupling [1]. Its strong electron-withdrawing –CF3 group activates the C(sp²)–SO2 bond, facilitating nickel-catalyzed reductive coupling with aryl bromides with high reactivity. This provides a strategic alternative for constructing biaryl linkages that are challenging to form using traditional boronic acid or halide coupling partners.

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